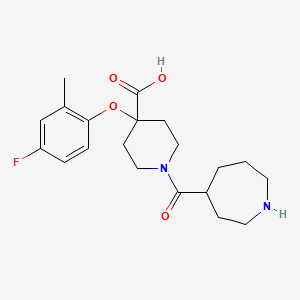![molecular formula C18H26ClN3O2 B5375852 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as CDMTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been studied extensively for its potential applications in various fields. In medicinal chemistry, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been used to study the role of nitric oxide in cellular signaling pathways. In pharmacology, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated as a potential vasodilator and anti-inflammatory agent.
Mecanismo De Acción
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane exerts its effects by inhibiting the activity of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting the activity of nitric oxide synthase, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane reduces the production of nitric oxide, leading to a decrease in vasodilation and inflammation.
Biochemical and Physiological Effects
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and inhibition of cancer cell growth. In animal studies, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to increase blood flow and reduce inflammation in various tissues. Additionally, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has several advantages for use in lab experiments, including its high degree of purity and stability. Additionally, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is relatively easy to synthesize, making it a cost-effective option for researchers. However, 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. One potential area of investigation is the development of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane and to identify potential side effects and drug interactions. Finally, the synthesis of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane derivatives with improved solubility and bioavailability may lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoyl chloride with 1,4-dimethylpiperazine to form 9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. The compound is then purified by recrystallization to obtain a white solid with a high degree of purity.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-20-10-11-21(2)18(13-20)6-8-22(9-7-18)17(23)15-12-14(19)4-5-16(15)24-3/h4-5,12H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZZBHDJLKLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375781.png)

![N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5375795.png)
![[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol](/img/structure/B5375803.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5375811.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(2-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375816.png)
![{4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5375819.png)
![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5375843.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![N-(1-{2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}ethylidene)-4-methylbenzenesulfonamide](/img/structure/B5375856.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)
![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)